6-Fluoro-4-methylnicotinonitrile
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Overview
Description
6-Fluoro-4-methylnicotinonitrile is an organic compound with the molecular formula C7H5FN2 It is a derivative of nicotinonitrile, characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 4th position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of 6-Fluoro-4-methylnicotinonitrile may involve continuous flow synthesis techniques to enhance efficiency and scalability . These methods allow for the telescoping of multiple reaction steps, reducing the need for intermediate purification and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-methylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nicotinic acid derivatives, while reduction can produce amines.
Scientific Research Applications
6-Fluoro-4-methylnicotinonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and as a precursor for advanced materials.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 6-Fluoro-4-methylnicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target site . This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-4-hydroxy-2-methylquinoline: This compound shares the fluorine and methyl substituents but differs in the presence of a hydroxyl group and a quinoline ring.
2,6-Dichloro-4-methylnicotinonitrile: Similar in structure but with chlorine atoms instead of fluorine.
Uniqueness
6-Fluoro-4-methylnicotinonitrile is unique due to the specific positioning of the fluorine and methyl groups on the nicotinonitrile scaffold. This configuration imparts distinct electronic properties and reactivity, making it valuable for specialized applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
6-fluoro-4-methylpyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c1-5-2-7(8)10-4-6(5)3-9/h2,4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXREOQLNIVKPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C#N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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